Aliqopa, known scientifically as copanlisib, is a targeted therapy primarily indicated for the treatment of adult patients with relapsed follicular lymphoma who have undergone at least two prior systemic therapies. Developed by Bayer HealthCare Pharmaceuticals, Aliqopa functions as a phosphatidylinositol-3-kinase inhibitor, specifically targeting the alpha and delta isoforms of this enzyme. This compound was granted accelerated approval by the United States Food and Drug Administration in September 2017, following its new drug application submission earlier that year .
Aliqopa is classified as an antineoplastic agent, specifically within the category of kinase inhibitors. Its primary mechanism involves the inhibition of specific signaling pathways that are crucial for the survival and proliferation of malignant B cells. The chemical formula for copanlisib is , and its molecular weight is approximately 480.53 g/mol .
The synthesis of copanlisib involves several key steps that utilize standard organic chemistry techniques. Although specific proprietary methods are not fully disclosed in public domains, general synthetic pathways typically include:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity .
The molecular structure of copanlisib features a complex arrangement that includes multiple nitrogen atoms, indicative of its heterocyclic nature. Key structural characteristics include:
Experimental data suggest that copanlisib exhibits a significant degree of lipophilicity, which is crucial for its bioavailability and pharmacokinetic properties .
Copanlisib undergoes various chemical reactions in biological systems:
These reactions are critical for understanding both the therapeutic effects and potential side effects associated with copanlisib treatment .
The mechanism of action for Aliqopa centers on its ability to inhibit phosphatidylinositol-3-kinase signaling pathways. By blocking these pathways, copanlisib disrupts several critical processes:
These properties are essential for understanding how copanlisib behaves in biological systems and its pharmacokinetic profile .
Aliqopa has significant applications in oncology:
Follicular lymphoma (FL) represents approximately 20% of all non-Hodgkin lymphomas (NHL), making it the second most common NHL subtype globally [6]. This indolent B-cell malignancy originates from germinal center B cells (centrocytes and centroblasts) and is genetically characterized by the t(14;18)(q32;q21) translocation, leading to constitutive overexpression of the anti-apoptotic BCL-2 protein [4]. Despite initial responsiveness to immunochemotherapy (e.g., rituximab plus bendamustine or R-CHOP), FL follows a relapsing-remitting course. Approximately 20% of patients experience early progression within 24 months of initial therapy, correlating with significantly reduced 5-year overall survival (50% vs. 90% in non-early progressors) [6] [8]. The disease transforms to aggressive lymphoma (e.g., diffuse large B-cell lymphoma) in up to 45% of cases, further complicating management [4]. The FL International Prognostic Index (FLIPI) stratifies risk, with high-risk patients showing only 36% 10-year survival [4]. This high relapse rate and poor prognosis in refractory cases underscore the need for novel targeted therapies like PI3K inhibitors.
The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade regulating B-cell proliferation, survival, and metabolism. Dysregulation of this pathway is implicated in FL pathogenesis and treatment resistance [4] [6]. Copanlisib (Aliqopa®) is a pan-class I PI3K inhibitor with preferential activity against the α and δ isoforms (IC₅₀ values of 0.5 nM and 0.7 nM, respectively) [1] [4]. Unlike isoform-specific agents (e.g., idelalisib, a δ-inhibitor), copanlisib’s dual α/δ targeting addresses both B-cell receptor signaling (primarily mediated by PI3Kδ) and oncogenic adaptations in relapsed disease (often involving PI3Kα) [4] [8]. Mechanistically, copanlisib induces:
This multi-faceted inhibition provided the rationale for copanlisib’s development in relapsed FL, particularly after failure of standard immunochemotherapies.
Table 1: Key Pharmacodynamic Properties of Copanlisib
Target Isoforms | IC₅₀ (nM) | Biological Role in FL |
---|---|---|
PI3Kα | 0.5 | Oncogenic adaptation, cell survival |
PI3Kδ | 0.7 | B-cell receptor signaling, proliferation |
PI3Kβ | 3.7 | Ubiquitous signaling |
PI3Kγ | 6.4 | Hematopoietic cell function |
Kinase inhibitors revolutionized hematologic oncology beginning with imatinib for chronic myeloid leukemia (2001). In FL, the first PI3K inhibitor, idelalisib (PI3Kδ-specific), received accelerated FDA approval in 2014 based on a 57% overall response rate (ORR) in relapsed/refractory FL [4]. However, idelalisib and subsequent oral PI3K inhibitors (e.g., duvelisib, copanlisib) faced challenges:
Copanlisib, approved by the FDA in September 2017 as the first intravenous PI3K inhibitor, offered pharmacokinetic and isoform selectivity advantages [1] [6] [9]. Its intermittent dosing (IV infusion on days 1, 8, and 15 of a 28-day cycle) mitigated continuous pathway suppression toxicities [6]. Accelerated approval was granted based on the single-arm CHRONOS-1 trial, with confirmation of benefit contingent on the phase III CHRONOS-4 trial [3] [9].
Table 2: Evolution of PI3K Inhibitors in Follicular Lymphoma
Agent (Company) | Approval Year | Isoform Target | Trial (ORR) | Current Status (2025) |
---|---|---|---|---|
Idelalisib (Gilead) | 2014 | δ | Phase II (57%) | FL indication withdrawn (2022) |
Copanlisib (Bayer) | 2017 | α/δ > β/γ | CHRONOS-1 (59%) | U.S. withdrawal (2023) |
Duvelisib (Secura) | 2018 | δ/γ | DYNAMO (47%) | FL indication withdrawn (2021) |
Umbralisib (TG) | 2021 | δ/CK1ε | UNITY-NHL (45-47%) | Withdrawn (2022) |
Despite promising initial efficacy, the PI3K inhibitor class has faced significant attrition. In November 2023, Bayer withdrew copanlisib from the U.S. market after CHRONOS-4 failed to demonstrate progression-free survival benefit when added to immunochemotherapy versus immunochemotherapy alone in relapsed FL [3] [9] [10]. Similarly, the European Medicines Agency (EMA) declined approval for marginal zone lymphoma in 2021 due to insufficient monotherapy data [7]. These withdrawals highlight the precarious position of kinase inhibitors lacking validated overall survival benefits or demonstrating significant toxicity in confirmatory trials.
Table 3: Efficacy Results from the CHRONOS-1 Trial (N=104 FL Patients)
Endpoint | Result (%) | Median Duration |
---|---|---|
Overall Response Rate (ORR) | 59% | - |
Complete Response (CR) | 14% | - |
Partial Response (PR) | 45% | - |
Median Duration of Response | - | 12.2 months |
Median Progression-Free Survival | - | 11.2 months |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7